molecular formula C19H21ClN6 B2701340 2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine CAS No. 477714-01-5

2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine

Cat. No. B2701340
CAS RN: 477714-01-5
M. Wt: 368.87
InChI Key: JNHKRDZGEYWBDO-UHFFFAOYSA-N
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Description

The compound “2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and a pyrimidine ring . The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring is a doubly unsaturated five-membered heterocyclic aromatic ring . The piperazine ring is a six-membered ring with two nitrogen atoms. The pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Antiviral Activity

Research has shown that certain pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activities, specifically against human enteroviruses, including coxsackieviruses and enterovirus 71. These compounds were found to inhibit enterovirus replication at nanomolar concentrations, with structure-activity relationship (SAR) studies highlighting the importance of the phenyl group at the N-1 position and the hydrophobic diarylmethyl group at the piperazine for their antienteroviral activity (Chern et al., 2004).

Antibacterial Activity

Two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives were synthesized and exhibited antibacterial activity. Their interactions with bovine serum albumin (BSA) were studied, revealing that these compounds could quench the intrinsic fluorescence of BSA via a static quenching process. The binding constants suggested a strong affinity of these compounds to BSA, indicating potential for further biomedical applications (He et al., 2020).

Heterocyclic Synthesis

Studies on thioxopyrimidine derivatives have contributed to the development of novel N-cycloalkanes, morpholine, piperazines, and pyrazole derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety. These compounds were synthesized through intramolecular cyclization processes and have broad implications for medicinal chemistry (Ho & Suen, 2013).

Antagonistic Activities

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were studied for their potential as human A₃ adenosine receptor antagonists. Modifying the C(5) position with specific substituents enhanced water solubility and pharmacological properties, offering insights into the development of drugs targeting adenosine receptors (Baraldi et al., 2012).

properties

IUPAC Name

2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6/c1-24-18(20)16(17(23-24)15-6-3-2-4-7-15)14-25-10-12-26(13-11-25)19-21-8-5-9-22-19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKRDZGEYWBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CN3CCN(CC3)C4=NC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325184
Record name 2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477714-01-5
Record name 2-[4-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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